

synthesis and characterization of 4-chloro-1-butyne

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Compound of Interest

Compound Name: 4-Chloro-1-butyne

Cat. No.: B1585787

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An In-depth Technical Guide to the Synthesis and Characterization of **4-Chloro-1-butyne**

Introduction

4-Chloro-1-butyne is a significant chemical intermediate in organic synthesis, valued for its bifunctional nature, incorporating both a terminal alkyne and a primary alkyl chloride. This structure allows for a variety of subsequent chemical transformations, making it a versatile building block in the preparation of pharmaceuticals, pesticides, and pigments.[1] Its chemical formula is C_4H_5Cl , and it is also known by its IUPAC name, 4-chlorobut-1-yne.[2][3] This document provides a comprehensive overview of its synthesis, purification, and characterization for researchers, scientists, and professionals in drug development.

Physicochemical Properties

4-Chloro-1-butyne is a colorless to yellow, clear liquid.[4] It is a flammable and toxic compound, requiring careful handling in a laboratory setting.[2] A summary of its key physical and chemical properties is presented in Table 1.

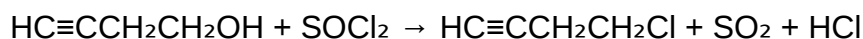
Table 1: Physical and Chemical Properties of **4-Chloro-1-butyne**

Property	Value	Source
Molecular Formula	C4H5Cl	[2][3]
Molecular Weight	88.53 g/mol	[2]
Exact Mass	88.0079779 Da	[2]
Boiling Point	96 °C	[1][5]
Density	0.986 g/cm ³	[1][5]
Refractive Index	1.4376 - 1.4420	[1][5]
Flash Point	8 °C	[1][5]
Water Solubility	3730 mg/L at 25 °C	[3]
Appearance	Colorless and transparent liquid	[1]
CAS Number	51908-64-6	[2][3]

Synthesis of 4-Chloro-1-butyne

The primary route for the synthesis of **4-chloro-1-butyne** involves the reaction of a suitable C4 precursor with a chlorinating agent. A common method is the reaction of 3-butyne-1-ol with thionyl chloride (SOCl₂) in the presence of a base such as pyridine to neutralize the HCl byproduct.

Reaction Scheme



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Caption: Synthesis workflow for **4-chloro-1-butyne**.

Detailed Experimental Protocol

- Reagent Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3-butyne-1-ol (1.0 eq) and anhydrous pyridine (1.2 eq).
- Reaction Initiation: Cool the flask to 0 °C in an ice bath.
- Addition of Chlorinating Agent: Add thionyl chloride (1.1 eq) dropwise to the stirred solution via the dropping funnel over a period of 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.
- Reaction Progression: After the addition is complete, continue stirring the mixture at 0 °C for 1 hour. Subsequently, remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 2-3 hours.
- Workup:
 - Carefully pour the reaction mixture into a beaker containing ice water.
 - Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (2 x 50 mL).

- Combine the organic extracts and wash successively with 1M HCl (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (1 x 30 mL).
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO_4), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
- Purification: Purify the resulting crude oil by fractional distillation under reduced pressure to yield pure **4-chloro-1-butyne**.

Characterization

The identity and purity of the synthesized **4-chloro-1-butyne** are confirmed through various analytical techniques. Gas chromatography is often used to assess purity, while spectroscopic methods confirm the structure.^{[4][6]}

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Caption: Characterization workflow for **4-chloro-1-butyne**.

Spectroscopic Data

The structural confirmation of **4-chloro-1-butyne** is achieved by analyzing its spectroscopic data. Table 2 summarizes the expected characteristic signals.

Table 2: Spectroscopic Characterization Data for **4-Chloro-1-butyne**

Technique	Expected Signals
^1H NMR	δ ~2.1 ppm (t, 1H, $\text{C}\equiv\text{CH}$), δ ~2.8 ppm (td, 2H, $\text{C}\equiv\text{CCH}_2$), δ ~3.7 ppm (t, 2H, CH_2Cl)
^{13}C NMR	δ ~18 ppm ($\text{C}\equiv\text{CCH}_2$), δ ~43 ppm (CH_2Cl), δ ~70 ppm ($\text{C}\equiv\text{CH}$), δ ~80 ppm ($\text{C}\equiv\text{C}$)
IR Spectroscopy	~3300 cm^{-1} ($\text{C}\equiv\text{C-H}$ stretch), ~2120 cm^{-1} ($\text{C}\equiv\text{C}$ stretch), ~730 cm^{-1} (C-Cl stretch)
Mass Spectrometry (EI)	m/z = 88/90 (M^+ , Cl isotope pattern), 53 ($\text{M}^+ - \text{Cl}$)

Experimental Protocols for Characterization

- **Gas Chromatography-Mass Spectrometry (GC-MS):** A dilute solution of the sample in a volatile solvent (e.g., dichloromethane) is injected into a GC-MS system. A typical setup would involve a non-polar capillary column (e.g., DB-5ms) with a temperature program starting at 40°C and ramping to 250°C. The mass spectrometer is operated in electron ionization (EI) mode.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** The sample is dissolved in a deuterated solvent (e.g., CDCl_3). ^1H and ^{13}C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 MHz for ^1H).
- **Infrared (IR) Spectroscopy:** A thin film of the neat liquid is placed between two salt plates (e.g., NaCl or KBr), or the analysis is performed using an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded over the range of 4000-400 cm^{-1} .

Safety and Handling

4-Chloro-1-butyne is classified as a toxic and flammable liquid.^{[2][5]} It is harmful if swallowed and may cause skin sensitization.^{[1][2]} Appropriate personal protective equipment (PPE), including suitable protective clothing, gloves, and eye/face protection, must be worn.^[1] All handling should be performed in a well-ventilated fume hood. In case of accidental contact with

eyes, rinse immediately with plenty of water and seek medical advice.[1] Store in a cool, well-ventilated area away from strong oxidizing agents.[1]

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